![molecular formula C17H15N3O3 B2801609 2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide CAS No. 743451-13-0](/img/structure/B2801609.png)
2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide, also known as BMDAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMDAM is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide acts by inhibiting the activity of certain enzymes and proteins in the body, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and proteins are involved in the inflammatory response and the growth and proliferation of cancer cells. By inhibiting their activity, 2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibit the activity of COX-2, which is involved in the production of prostaglandins, a type of lipid mediator that promotes inflammation. 2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for its target enzymes and proteins. However, 2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has some limitations, such as its limited solubility in water and organic solvents, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide. One area of interest is the development of new derivatives of 2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide that can improve its solubility and bioavailability. Another area of interest is the study of 2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy, to enhance its anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide and its potential applications in the treatment of various diseases.
Synthesemethoden
2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide can be synthesized by the reaction of 2-aminobenzimidazole with 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic acid and acetic anhydride. The reaction mixture is heated at a temperature of 90°C for 8 hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(8-16-19-12-3-1-2-4-13(12)20-16)18-9-11-5-6-14-15(7-11)23-10-22-14/h1-7H,8-10H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSXJAZFCPPJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.